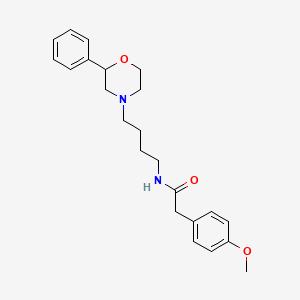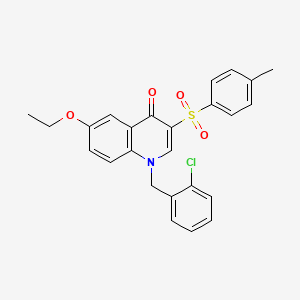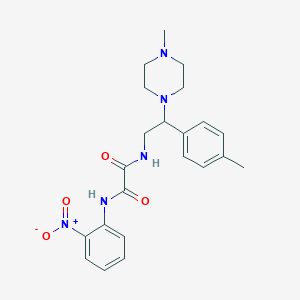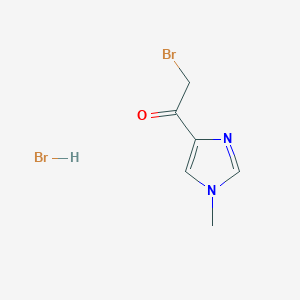
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide, also known as MPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPBA belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs) and has been shown to exhibit antidepressant and anxiolytic effects.
作用機序
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide is not fully understood, but it is believed to act by inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological processes. By increasing the availability of serotonin in the brain, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide is thought to enhance serotonin signaling and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has been shown to exhibit several biochemical and physiological effects in animal models, including increased levels of serotonin and dopamine in the brain, reduced levels of cortisol (a stress hormone), and enhanced neurogenesis (the growth of new neurons). 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has also been shown to improve cognitive function and memory retention in animal models.
実験室実験の利点と制限
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for serotonin reuptake inhibition. However, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide also has several limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in human clinical trials. Additionally, there is a need for more studies on the safety and efficacy of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide, as well as its potential interactions with other drugs and medications. Overall, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide represents a promising avenue for the development of novel antidepressant and anxiolytic drugs, and further research is needed to fully understand its potential therapeutic benefits.
合成法
The synthesis of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide involves several steps, starting with the reaction between 4-methoxyphenylacetic acid and 4-(2-phenylmorpholino)butylamine to form the intermediate product, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide. The intermediate product is then subjected to further purification to obtain the final product, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide. The synthesis method of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has been thoroughly studied, and several modifications have been proposed to enhance the yield and purity of the final product.
科学的研究の応用
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. It has been shown to exhibit antidepressant and anxiolytic effects in animal models and has been suggested as a potential alternative to traditional antidepressants. 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has also been investigated for its potential neuroprotective effects and has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-27-21-11-9-19(10-12-21)17-23(26)24-13-5-6-14-25-15-16-28-22(18-25)20-7-3-2-4-8-20/h2-4,7-12,22H,5-6,13-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQKIFDAXPTOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2910813.png)








![N-(1-cyanocyclopentyl)-2-[4-[furan-2-ylmethyl(methyl)sulfamoyl]-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B2910829.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2910830.png)
![2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2910832.png)

